molecular formula C9H6BrN B100496 8-Bromoquinoline CAS No. 16567-18-3

8-Bromoquinoline

Cat. No. B100496
CAS RN: 16567-18-3
M. Wt: 208.05 g/mol
InChI Key: PIWNKSHCLTZKSZ-UHFFFAOYSA-N
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Description

8-Bromoquinoline is a quinolone derivative . It is widely employed for the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators, and in various industrial processes . Its molecule bears a pyridyl group .


Synthesis Analysis

8-Bromoquinoline can be synthesized using different methods. One of the most commonly used methods for synthesizing 8-Bromoquinoline is the Sandmeyer reaction, which involves the conversion of 8-aminoquinoline to 8-bromoquinoline via diazotization and replacement of the diazonium group with a bromine atom.


Molecular Structure Analysis

The molecular formula of 8-Bromoquinoline is C9H6BrN . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

8-Bromoquinoline undergoes direct heteroarylation reaction with various heteroaromatic compounds in the presence of a palladium catalyst to afford polyheteroaromatic derivatives . It may be used in the synthesis of 8-(dimesitylboryl)quinolone, direct synthesis of 5H-pyrido[3,2,1-ij]quinolin-3-one, via palladium catalyzed coupling reaction with acrolein .


Physical And Chemical Properties Analysis

8-Bromoquinoline has a molecular weight of 208.05 g/mol . It has a density of 1.6±0.1 g/cm3, a boiling point of 303.0±0.0 °C at 760 mmHg, and a flash point of 132.8±19.8 °C . It is slightly soluble in water, soluble in methanol, ethanol, and DMSO .

Scientific Research Applications

Comprehensive Analysis of 8-Bromoquinoline Applications in Scientific Research

8-Bromoquinoline is a versatile chemical compound with a wide range of applications in scientific research. Below is an analysis of six unique applications, each detailed in its own section.

Synthesis of Ambiphilic Molecules: 8-Bromoquinoline is utilized in the synthesis of ambiphilic molecules, such as 8-(dimesitylboryl)quinolone . These molecules are of interest due to their potential dual reactivity, which can be pivotal in creating complex organic compounds.

Palladium-Catalyzed Coupling Reactions: The compound serves as a starting material for palladium-catalyzed coupling reactions. It is used to synthesize polyheteroaromatic derivatives by undergoing direct heteroarylation with various heteroaromatic compounds . This application is crucial in the development of new pharmaceuticals and materials.

Synthesis of pH Indicators: Due to its structural properties, 8-Bromoquinoline is employed in the synthesis of pH indicators. These indicators are essential in various analytical chemistry applications, where they help in determining the acidity or basicity of a solution .

Preparation of Metal Complexes: Researchers use 8-Bromoquinoline to prepare metal complexes, such as 8-quinolylcyclopentadienyl metal complexes. These complexes have applications in catalysis and materials science, particularly in the synthesis of new types of polymers and coatings .

Drug Discovery and Organic Synthesis: In drug discovery, 8-Bromoquinoline’s unique properties make it suitable for the design and synthesis of new drug candidates. It is also used in organic synthesis to create complex organic structures that can lead to the development of new therapeutic agents.

Material Science Applications: The compound finds use in material science due to its ability to form various organic structures. It is involved in the creation of new materials with potential applications in electronics, photonics, and nanotechnology.

Safety and Hazards

8-Bromoquinoline is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Mechanism of Action

properties

IUPAC Name

8-bromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWNKSHCLTZKSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168009
Record name Quinoline, 8-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromoquinoline

CAS RN

16567-18-3
Record name 8-Bromoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16567-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 8-bromo-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 8-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromoquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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